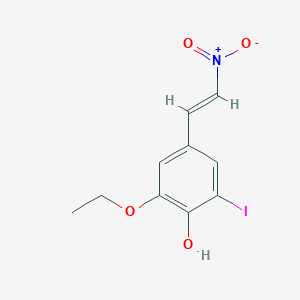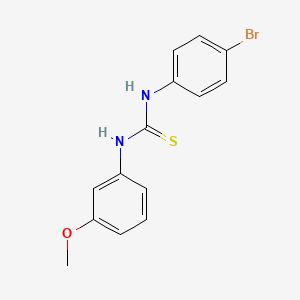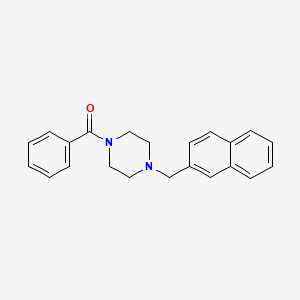
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of acrylamide derivatives and has been found to have anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the study of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide include the development of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide as a therapeutic agent for inflammatory diseases and the study of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide in combination with other anti-cancer agents.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the reaction of 4-bromobenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with acryloyl chloride in the presence of a base to yield 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. The overall synthesis process involves several steps and requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising applications of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is in the treatment of inflammatory diseases. Studies have shown that 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-3-9-16(21-2)15(11-12)19-17(20)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYYAHHGRTMGB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

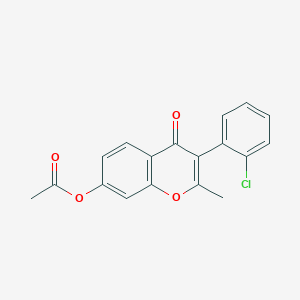

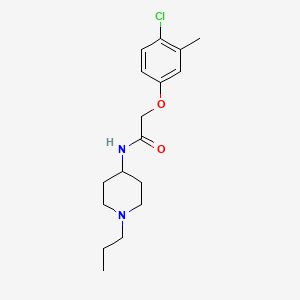
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

